![molecular formula C16H12N2O4S2 B2472163 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate CAS No. 877637-97-3](/img/structure/B2472163.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H12N2O4S2 and its molecular weight is 360.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The synthesis of thiopyrimidine derivatives, closely related to the compound , has been achieved starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These compounds, including the likes of ethyl 4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidine-5-carboxylate, show variation in the substituent at the 5-position of the pyrimidine ring, impacting their hydrogen-bond interactions and structural properties. Detailed characterization was achieved through NMR, IR, mass spectroscopy, and X-ray diffraction (Stolarczyk et al., 2018).
Biological and Pharmacological Activities
- Cytotoxic Activity : The same study by Stolarczyk et al. (2018) also investigated the cytotoxicity of certain thiopyrimidine derivatives against various cell lines. It was found that the presence of different groups like hydroxymethyl and methyl in these compounds significantly influenced their cytotoxicity towards cancer (HeLa, K562, CFPAC) and normal (HUVEC) cell lines. This suggests potential applications in cancer research and therapy.
Synthetic Applications and Derivatives
Synthesis of Derivatives : The development of thiopyranopyridine derivatives, which share structural similarities with the compound , has been explored. This includes the synthesis of various isomeric enol esters and their subsequent reactions to produce condensed pyrazole derivatives and oxothiopyranopyridines, showcasing the compound's utility in creating diverse heterocyclic structures (Clarke, Goulding & Scrowston, 1984).
Lipase-Catalyzed Kinetic Resolution : A study on the preparation of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, which are structurally similar, involved lipase-catalyzed kinetic resolution. This process yielded enantiomerically enriched products, suggesting potential for asymmetric synthesis in pharmaceutical applications (Andzans et al., 2013).
properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c1-10-4-5-17-16(18-10)24-9-11-7-12(19)13(8-21-11)22-15(20)14-3-2-6-23-14/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCDYSDUHMCGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

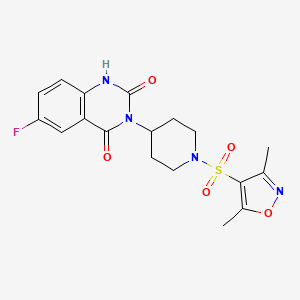
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2472081.png)
![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-fluorophenyl)adamantane-1-carboxamide](/img/structure/B2472082.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)
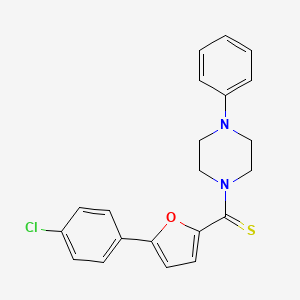
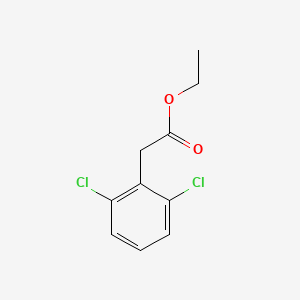
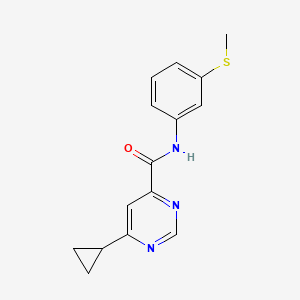
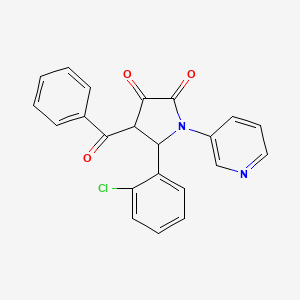
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2472089.png)
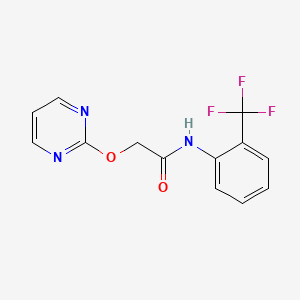
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)
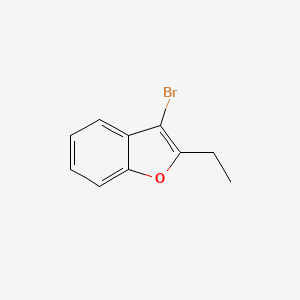
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2472099.png)
![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)